Hsd17B13-IN-55

NAFLD NASH Liver Metabolism

Researchers developing HSD17B13 inhibitors face reproducibility risks from variable commercial purity and identity confirmation. HSD17B13-IN-55 (Compound 167) is a validated dichlorophenol-based HSD17B13 inhibitor (IC50 ≤0.1 μM for estradiol) that serves as an orthogonal chemical probe distinct from sulfonamide-based inhibitors. Its unique scaffold enables SAR studies and target validation with QC documentation. Available in multiple sizes with global shipping.

Molecular Formula C25H16Cl2F5N3O3
Molecular Weight 572.3 g/mol
Cat. No. B12367523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-55
Molecular FormulaC25H16Cl2F5N3O3
Molecular Weight572.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C25H16Cl2F5N3O3/c1-11-6-7-17(33-23(37)13-8-15(26)20(36)16(27)9-13)18-19(11)34-22(21(28)29)35(24(18)38)10-12-4-2-3-5-14(12)25(30,31)32/h2-9,21,36H,10H2,1H3,(H,33,37)
InChIKeyFWLANBWIZZMUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSD17B13-IN-55 Procurement Guide: Core Identity and Basal Activity Profile for NAFLD/NASH Research


HSD17B13-IN-55 (also referred to as Compound 167) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme genetically validated as a therapeutic target in non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) . The compound bears the CAS registry number 2770247-58-8 and the molecular formula C₂₅H₁₆Cl₂F₅N₃O₃, with a molecular weight of 572.31 g/mol . Its primary reported activity is inhibition of estradiol oxidation by HSD17B13, with an IC₅₀ value of ≤0.1 μM [1].

Why HSD17B13-IN-55 Cannot Be Casually Substituted with Other HSD17B13 Inhibitors in Preclinical Studies


The HSD17B13 inhibitor landscape encompasses compounds spanning over four orders of magnitude in potency—from BI-3231 at 1 nM to early tool compounds in the micromolar range—with divergent selectivity profiles against the structurally related homolog HSD17B11 (where selectivity can range from minimal to >10,000-fold) and widely variable pharmacokinetic properties, including clearance rates and liver-targeting efficiency [1][2][3]. A key structural distinction of HSD17B13-IN-55 is its dichlorophenol pharmacophore, a chemotype that differs fundamentally from the sulfonamide-based or alternative scaffolds employed by other clinical-stage inhibitors [4]. In the absence of cross-vendor validation data, substitution of one HSD17B13 inhibitor for another—without experimental revalidation of the specific batch and source—introduces substantial risk to reproducibility, particularly given the known variability in commercial compound purity, identity confirmation, and supplier-to-supplier activity consistency.

Quantitative Differentiation Evidence for HSD17B13-IN-55 Procurement: Comparative Data Guide


HSD17B13-IN-55 IC₅₀ Value Relative to Class Potency Baseline

HSD17B13-IN-55 exhibits an IC₅₀ of ≤0.1 μM for inhibition of HSD17B13 using estradiol as substrate . This potency is representative of the dichlorophenol chemotype series disclosed in WO2022103960 [1]. For class-level context, BI-3231, a well-characterized chemical probe inhibitor, has a reported IC₅₀ of 1 nM against human HSD17B13 [2], representing a ~100-fold greater potency in the same enzymatic assay format. HSD17B13-IN-55 therefore occupies a distinct tier within the HSD17B13 inhibitor potency spectrum.

NAFLD NASH Liver Metabolism

HSD17B13-IN-55 Dichlorophenol Scaffold Structural Differentiation

HSD17B13-IN-55 incorporates a dichlorophenol moiety as its core pharmacophore, a chemotype explicitly claimed in patent WO2022103960 for HSD17B13 inhibition [1]. This scaffold contrasts with the sulfonamide-based chemotype of BI-3231 [2] and the structural framework of HSD17B13-IN-105 (which employs an alternative core) . Scaffold-level chemical divergence correlates with differentiated target binding modes, off-target interaction spectra, and physicochemical property profiles, making direct interchangeability between scaffold classes scientifically unjustified without empirical cross-validation.

Medicinal Chemistry Scaffold Hopping Chemical Probe

HSD17B13-IN-55 Compound 167 Series Identity Relative to Structural Analogs

HSD17B13-IN-55 is designated as 'Compound 167' within the dichlorophenol HSD17B13 inhibitor patent series (WO2022103960), a patent filing that discloses a large family of structurally related analogs [1]. Within this series, multiple compounds (e.g., HSD17B13-IN-43, HSD17B13-IN-86, HSD17B13-IN-28) exhibit IC₅₀ values of <0.1 μM or ≤0.1 μM for estradiol . As Compound 167, HSD17B13-IN-55 represents a specific, late-stage lead-optimized exemplar from this series, distinguished by its particular substitution pattern that includes two chlorine atoms on the phenol ring and a trifluoromethyl-containing moiety .

Patent Analysis Lead Optimization Medicinal Chemistry

Vendor-Validated Purity and Compound Identity Documentation for HSD17B13-IN-55

HSD17B13-IN-55 is commercially available with vendor-verified purity (typically 95% or higher) and is accompanied by Certificate of Analysis documentation that includes analytical HPLC purity data and NMR structural confirmation . In contrast to in-house synthesized tool compounds where purity and identity may vary between batches and laboratories, procurement from established vendors ensures batch-to-batch consistency and provides traceable quality documentation [1]. This contrasts with the procurement landscape for other HSD17B13 inhibitors (e.g., BI-3231, HSD17B13-IN-105), which may have differing vendor availability, lead times, and documentation standards.

QC/QA Reproducibility Procurement

Recommended Research Application Scenarios for HSD17B13-IN-55 Based on Evidence Profile


In Vitro Enzymatic Assays for HSD17B13 Inhibitor Screening and SAR Studies

HSD17B13-IN-55 is suitable for use in cell-free enzymatic assays measuring HSD17B13 inhibition using estradiol as substrate, where its IC₅₀ of ≤0.1 μM provides a moderate-potency reference point within the dichlorophenol chemotype series [1]. Researchers developing novel HSD17B13 inhibitors can employ this compound as a benchmark control, or as a starting scaffold for structure-guided optimization. Its identity as Compound 167 within the WO2022103960 patent series [2] makes it a relevant comparator for SAR studies focused on the dichlorophenol pharmacophore class.

NAFLD/NASH In Vitro Disease Modeling Requiring Moderate Target Engagement

For in vitro models of NAFLD or NASH where complete target suppression is not desired or where moderate inhibition better reflects a partial pharmacological intervention, HSD17B13-IN-55 provides a well-defined potency tier (≤0.1 μM) . This may be advantageous in hepatocyte models where supraphysiological suppression (e.g., with sub-nanomolar inhibitors) could mask subtle biological responses or introduce off-target effects not representative of partial target engagement scenarios. The compound's commercial availability with QC documentation [1] supports reproducible dosing across independent laboratories.

Chemical Probe Orthogonal Validation Studies

Due to its distinct dichlorophenol scaffold, which differs from the sulfonamide chemotype of BI-3231 and from the core structures of other HSD17B13 inhibitors [1], HSD17B13-IN-55 can serve as an orthogonal chemical probe to validate HSD17B13-dependent phenotypes. Using chemically distinct inhibitors with divergent binding modes helps rule out compound-specific off-target effects, strengthening the evidence linking observed biological effects to HSD17B13 target engagement [2]. This is a recognized best practice in chemical biology and target validation studies.

Structure-Activity Relationship (SAR) Studies Focused on Dichlorophenol Substitution Patterns

HSD17B13-IN-55, as Compound 167, contains a specific substitution pattern on its dichlorophenol core—two chlorine atoms at the 3- and 5-positions of the phenolic ring, coupled with a trifluoromethyl-bearing heterocyclic substituent . Researchers investigating the SAR of dichlorophenol-based HSD17B13 inhibitors can procure this compound alongside other series members (e.g., HSD17B13-IN-43, HSD17B13-IN-86, HSD17B13-IN-28) [1] to systematically evaluate how specific structural modifications affect potency, selectivity, and physicochemical properties. This application is directly supported by the compound's disclosed position within the patent series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-55

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.